molecular formula C12H10ClO2PS B8274774 O,O-diphenyl phosphorochloridothioate CAS No. 22077-44-7

O,O-diphenyl phosphorochloridothioate

Cat. No. B8274774
CAS RN: 22077-44-7
M. Wt: 284.70 g/mol
InChI Key: XZNHGHRDZQVVQR-UHFFFAOYSA-N
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Patent
US08883765B2

Procedure details

The title compound was prepared in similar fashion as compound 6, substituting phenol for 2,6-dimethylphenol and thiophosphoryl chloride for phosphorus oxychloride. The resulting oily residue was taken to the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](C)[C:3]=1[OH:9].[P:10]([Cl:14])(Cl)(Cl)=[S:11].P(Cl)(Cl)(Cl)=O>>[P:10](=[S:11])([Cl:14])([O:9][C:3]1[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=1)[O:9][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=S)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting oily residue was taken to the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(Cl)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.